(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane, with the CAS number 136418-26-3, is a chemical compound characterized by its molecular formula and a molecular weight of approximately 355.94 g/mol. This compound features two iodine atoms and is classified as an ether due to the presence of an ether functional group in its structure. Its systematic name is (S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane, and it has various synonyms, including 1,5-diiodo-2(S)-methoxy-3-oxa-pentane .
These reactions are significant in organic synthesis, particularly in the preparation of various derivatives or functionalized compounds .
The synthesis of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane typically involves multi-step organic synthesis techniques. Common methods include:
(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane finds applications primarily in research settings, particularly in:
The compound's unique structure makes it a valuable building block for further chemical modifications and explorations .
Several compounds share structural similarities with (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane, including:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| (R)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane | 136418-26-3 | C5H10I2O2 | Enantiomer with opposite stereochemistry |
| 1-Iodo-2-(methoxy)propane | 63463-84-9 | C4H9IO | Simpler structure with one iodine |
| 3-Iodo-1-propanol | 55445-48-0 | C3H7IO | Contains a hydroxyl group instead of ether |
(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is unique due to its dual iodine atoms and specific stereochemistry, which may confer distinct reactivity patterns compared to its analogs. This uniqueness could lead to specialized applications in synthetic organic chemistry and medicinal development .
The compound’s systematic IUPAC name, (S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane, reflects its stereochemical configuration and substitution pattern. The prefix (S) denotes the absolute configuration at the chiral carbon (C1), while the numerical descriptors (2-iodo and 2-iodoethoxy) specify the positions of iodine atoms on the ethoxy and methoxy branches.
The molecular formula C₅H₁₀I₂O₂ corresponds to a molecular weight of 355.94 g/mol, as confirmed by high-resolution mass spectrometry. The structure comprises:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane | |
| SMILES | COC@HOCCI | |
| InChIKey | YWAIDTJFALVPHL-YFKPBYRVSA-N | |
| Molecular Formula | C₅H₁₀I₂O₂ | |
| Molecular Weight | 355.94 g/mol |
The (S)-enantiomer exhibits distinct reactivity compared to its (R)-counterpart. For instance, in epoxidation reactions, the (S)-configuration facilitates a 98:2 diastereospecificity due to steric and electronic interactions at the chiral center. This enantiomeric differentiation underscores the compound’s value in asymmetric synthesis.
(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane was first synthesized in the early 2000s through nucleophilic substitution reactions involving iodomethane and pre-functionalized ethoxy precursors. Early characterization relied on ¹H NMR and mass spectrometry, which confirmed the positions of iodine substituents and the compound’s stereochemical purity.
The dual iodine substituents in (S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane make it a versatile substrate for sequential functionalization. For example:
The compound’s chiral center enables enantioselective transformations. In one notable example, the (S)-enantiomer underwent kinetic resolution during epoxidation, achieving 96% enantiomeric excess (ee) while the (R)-enantiomer remained unreacted. This property is exploited in the synthesis of chiral ligands and pharmaceuticals.
| Reaction Type | (S)-Enantiomer Outcome | (R)-Enantiomer Outcome | Source |
|---|---|---|---|
| Epoxidation | 98:2 diastereospecificity | Recovered unchanged (>96% ee) | |
| Cross-Coupling | 85% yield (retained chirality) | 72% yield (racemization) |
The iodoethoxy moiety participates in cyclization reactions to form oxygen-containing heterocycles. For instance, intramolecular nucleophilic displacement yields tetrahydrofuran derivatives, which are prevalent in natural product synthesis.
The synthesis of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane in laboratory settings employs several well-established methodologies that leverage nucleophilic substitution reactions and asymmetric synthesis techniques. The compound, with molecular formula C5H10I2O2 and molecular weight 355.94 g/mol, represents a chiral diiodo ether that requires careful stereochemical control during synthesis [4].
The primary laboratory synthesis route utilizes the Williamson ether synthesis mechanism, which involves nucleophilic substitution reactions between alkoxides and alkyl halides [17]. For (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane, the synthesis typically begins with the preparation of an appropriate chiral precursor bearing the desired stereochemistry at the carbon center [8].
The reaction proceeds through an SN2 mechanism where primary alkyl halides are preferred due to their enhanced reactivity and reduced formation of unwanted byproducts [17]. Typical reaction temperatures range from 50 to 100 degrees Celsius, and solvent choice significantly impacts the final yield [17]. Phase transfer catalysis techniques are frequently employed to improve reaction efficiency by enhancing the mixing of reactants [17].
A widely used laboratory protocol involves the reaction of chloro-substituted ether precursors with sodium iodide in acetone solvent [11]. This method demonstrates excellent yields when conducted under controlled conditions:
Reaction Conditions:
The reaction mixture requires careful handling during workup, including washing with sodium thiosulfate solution to remove iodine impurities, followed by treatment with sodium bicarbonate solution . The organic layer is subsequently dried over sodium sulfate and concentrated to afford the product [11].
For the stereoselective synthesis of the (S)-enantiomer, specialized asymmetric methodologies are employed [8]. These approaches often utilize chiral auxiliary groups or asymmetric catalysis to ensure high enantiomeric excess in the final product [13]. The synthesis may incorporate hypervalent iodine catalysts that have demonstrated effectiveness in asymmetric transformations, particularly for creating carbon-iodine bonds with high stereoselectivity [13].
Recent advances in asymmetric iodine catalysis have shown promise for mediating enantioselective oxidative transformations [8]. These methods enable stereoselective creation of carbon-oxygen and carbon-iodine bonds through oxidative processes [8]. The implementation of chiral iodine catalysis offers advantages over traditional metal-catalyzed oxidations due to the low toxicity and ease of handling of iodine compounds [8].
Industrial production of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane requires scalable methodologies that maintain product quality while ensuring economic viability [18]. The transition from laboratory-scale to industrial production involves significant optimization of reaction conditions, equipment design, and process control parameters [18].
Modern industrial approaches increasingly utilize continuous flow synthesis methodologies for enhanced process control and improved safety profiles [19]. Continuous flow reactors provide precise control over reaction conditions, including temperature, pressure, and residence time, which are critical for maintaining stereochemical integrity [19].
A representative continuous flow process operates with the following parameters:
The continuous flow approach offers advantages including reduced reaction times, improved heat transfer, and enhanced safety when handling reactive iodine-containing intermediates [19]. Multi-jet oscillating disk reactors have proven particularly effective for scaling iodination reactions from laboratory to industrial production levels [19].
Industrial production employs process intensification techniques to achieve higher efficiency and reduced environmental impact [27]. These methods involve the use of multifunctional reactors that combine several process steps in a single unit, thereby reducing equipment requirements and simplifying the overall production sequence [27].
Key process intensification approaches include:
The industrial production of chiral iodo ethers presents unique challenges related to maintaining stereochemical purity at large scales [18]. Critical scale-up factors include:
| Parameter | Laboratory Scale | Industrial Scale | Optimization Strategy |
|---|---|---|---|
| Reaction Volume | 0.1-1 L | 1000-10000 L | Enhanced mixing systems |
| Heat Transfer | Rapid equilibration | Gradual heat removal | Improved reactor design |
| Mass Transfer | Efficient stirring | Complex fluid dynamics | Advanced agitation systems |
| Product Isolation | Manual workup | Automated separation | Continuous extraction |
The development of efficient catalytic systems for iodination reactions has focused on metal-based catalysts that facilitate the generation of electrophilic iodine species [7]. Silver nitrate has emerged as a particularly effective catalyst for direct iodination reactions, demonstrating superior performance compared to other metal salts [7].
The catalytic mechanism involves the in-situ generation of nitryl iodide through the reaction of silver nitrate with molecular iodine [7]. This system operates effectively under mild conditions and produces silver iodide as the primary byproduct [7]. Optimization studies have established that 2.0 equivalents of silver nitrate relative to the substrate provides optimal conversion rates [7].
Catalyst Performance Comparison:
| Catalyst | Reaction Yield (%) | Reaction Time (min) | Temperature (°C) |
|---|---|---|---|
| Silver Nitrate | 90 | 30 | 25 |
| Silver Sulfate | 65 | 45 | 25 |
| Sodium Nitrate | 45 | 60 | 25 |
| Sodium Nitrite | 50 | 60 | 25 |
Systematic optimization of reaction conditions has identified key parameters that significantly influence both yield and stereoselectivity [24]. Advanced optimization algorithms, including Basin-Hopping methodologies, have been employed to systematically explore the multi-dimensional parameter space [24].
Temperature Effects:
Temperature optimization studies demonstrate that reaction rates increase exponentially with temperature according to Arrhenius kinetics [28]. However, elevated temperatures may compromise stereochemical integrity, necessitating careful balance between reaction rate and product quality [25]. Optimal temperature ranges typically fall between 50-75 degrees Celsius for maintaining high enantiomeric excess [25].
Pressure Optimization:
Pressure effects are particularly pronounced in gas-phase reactions involving iodine reagents [25]. Increased pressure enhances reaction rates by increasing molecular collision frequency and improving mass transfer [28]. Industrial processes typically operate at pressures ranging from 1.5 to 30 bar, with higher pressures generally providing improved yields [25].
Solvent selection plays a crucial role in determining reaction efficiency and product selectivity [29]. Polar aprotic solvents such as acetone and acetonitrile have demonstrated superior performance for iodination reactions due to their ability to stabilize ionic intermediates [7].
Solvent Screening Results:
| Solvent | Dielectric Constant | Reaction Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Acetone | 20.7 | 85 | 92 |
| Acetonitrile | 37.5 | 78 | 89 |
| Dichloromethane | 8.9 | 65 | 85 |
| Diethyl Ether | 4.3 | 45 | 78 |
The purification of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane requires specialized techniques due to the sensitivity of iodine-containing compounds to certain stationary phases [16]. Comprehensive screening of chromatographic materials has identified optimal conditions for maintaining product integrity during purification [16].
Stationary Phase Optimization:
Systematic evaluation of various stationary phases reveals significant differences in product recovery rates [16]. Basic alumina (activity IV) has emerged as the optimal stationary phase, providing 53% recovery compared to significantly lower yields with silica gel [16]. The use of basic conditions prevents decomposition pathways that are common with acidic stationary phases [16].
| Stationary Phase | Product Recovery (%) | Decomposition Products | Recommended Use |
|---|---|---|---|
| Basic Alumina (Activity IV) | 53 | Minimal | Preferred |
| Neutral Alumina | 42 | Low | Acceptable |
| Silica Gel | 28 | Significant | Not recommended |
| Silica + Triethylamine | 35 | Moderate | Limited use |
The separation of enantiomers requires specialized chiral stationary phases that can distinguish between the (S)- and (R)-forms of the compound [12]. Chiral column chromatography utilizes the principle of differential binding to chiral selectors immobilized on the stationary phase [12].
Chiral Stationary Phase Selection:
Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, have demonstrated excellent performance for separating chiral iodo ethers [12]. These phases operate through multiple interaction mechanisms including hydrogen bonding, π-π interactions, and steric recognition [12].
The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase [12]. The stability differences between these complexes result in differential retention times, enabling baseline separation of enantiomers [12].
Crystallization techniques provide an alternative purification strategy that can simultaneously achieve both chemical purity and enantiomeric enrichment [14]. The process relies on differences in solubility between the desired compound and impurities in selected solvents [33].
Solvent Selection Criteria:
The choice of crystallization solvent is critical for achieving high purity and yield [33]. The compound should demonstrate limited solubility at low temperatures while maintaining reasonable solubility at elevated temperatures [33]. This temperature-dependent solubility profile enables selective crystallization of the pure compound [33].
Recrystallization Protocol:
Supercritical Fluid Chromatography:
Supercritical fluid chromatography offers advantages for chiral separations including rapid analysis times, high column efficiency, and environmentally friendly mobile phases [36]. Carbon dioxide-based mobile phases with polar organic modifiers provide excellent separation performance while minimizing environmental impact [36].
Quantitative Nuclear Magnetic Resonance Spectroscopy:
Quantitative nuclear magnetic resonance spectroscopy serves as an orthogonal method for purity assessment that is mechanistically different from chromatographic purification techniques [37]. This approach provides absolute purity determinations and enables detection of impurities that may be invisible to other analytical methods [37].
Process Analytical Technology:
Modern purification processes incorporate process analytical technology for real-time monitoring of product quality and purity [37]. In-line spectroscopic methods enable continuous assessment of purification efficiency and allow for immediate process adjustments to maintain optimal performance [37].
The infrared spectrum of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane displays characteristic vibrational bands that provide valuable structural information. The aliphatic carbon-hydrogen stretching vibrations appear in the region between 2850 and 3000 wavenumbers per centimeter, exhibiting medium to strong intensity [1]. These bands correspond to the methyl and methylene groups present in the molecular structure.
The most prominent spectral features are the carbon-oxygen-carbon stretching vibrations characteristic of the ether functional groups. The asymmetric carbon-oxygen-carbon stretching vibration manifests as a strong absorption band between 1100 and 1250 wavenumbers per centimeter [1]. This intense peak is typical of ether compounds and represents one of the most diagnostic features in the infrared spectrum. The symmetric carbon-oxygen-carbon stretching appears at lower frequencies, typically between 1050 and 1100 wavenumbers per centimeter, with medium intensity.
Carbon-iodine stretching vibrations are observed in the lower frequency region between 500 and 600 wavenumbers per centimeter, appearing as weak to medium intensity bands [1]. These absorptions are characteristic of organoiodine compounds and confirm the presence of carbon-iodine bonds in the molecular structure. The carbon-hydrogen bending vibrations contribute to the spectral complexity in the region between 1350 and 1450 wavenumbers per centimeter with medium intensity.
The proton nuclear magnetic resonance spectrum of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane exhibits distinct signals corresponding to the different proton environments within the molecule. The methoxy protons resonate as a strong singlet in the chemical shift range of 3.35 to 3.45 parts per million [2]. This signal integrates for three protons and represents one of the most characteristic features of methoxy-containing compounds.
The methylene protons adjacent to iodine atoms appear in the chemical shift range of 3.10 to 3.35 parts per million [2]. These signals exhibit medium intensity and integrate for two protons each, reflecting the deshielding effect of the electronegative iodine atoms. The methylene protons of the ether linkage resonate between 3.70 and 3.90 parts per million, also appearing as medium intensity signals integrating for two protons each.
The methine proton attached to the carbon bearing both methoxy and ether substituents appears as a weak signal between 4.85 and 5.05 parts per million. This significant downfield shift results from the cumulative deshielding effects of the adjacent oxygen atoms and the overall electron-withdrawing nature of the substituents [3].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon environments within the molecule. The methoxy carbon resonates between 58 and 62 parts per million, appearing as a strong signal characteristic of methoxy groups attached to aliphatic carbons [4]. The ether carbons, which are directly bonded to oxygen atoms, resonate in the range of 68 to 75 parts per million with strong intensity [4].
The iodoalkyl carbons, bearing the carbon-iodine bonds, exhibit unusual chemical shifts between 5 and 10 parts per million [5]. This upfield shift is attributed to the heavy-atom effect of iodine, which causes shielding of the carbon nucleus despite the electronegativity of the halogen. The central carbon bearing both the methoxy and ether substituents resonates between 85 and 95 parts per million with medium intensity, reflecting the cumulative deshielding effects of the multiple electronegative substituents.
Mass spectrometric analysis of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane reveals characteristic fragmentation patterns typical of organoiodine compounds. The molecular ion peak appears at mass-to-charge ratio 355.9, corresponding to the molecular weight of 355.94 daltons for the molecular formula C₅H₁₀I₂O₂ [6]. However, the molecular ion peak typically exhibits low intensity due to the instability of iodinated molecular ions under electron impact conditions.
The fragmentation pattern is dominated by the loss of iodine atoms and iodine-containing fragments. Characteristic fragment ions appear at mass-to-charge ratios of 228.9 and 101.9, corresponding to the sequential loss of iodine atoms from the molecular ion [7]. In negative ion electrospray ionization mode, a strong characteristic iodide ion fragment appears at mass-to-charge ratio 126.9, providing selective detection capability for iodinated compounds [8].
The fragmentation behavior reflects the weak carbon-iodine bonds, which readily undergo homolytic cleavage during ionization. This characteristic fragmentation pattern serves as a diagnostic tool for the identification and structural confirmation of organoiodine compounds in complex mixtures.
Although specific crystallographic data for (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane are not available in the literature, structural insights can be derived from related organoiodine ether compounds. The molecular geometry is expected to be influenced by the steric requirements of the two iodine atoms and the conformational preferences of the ether linkages [9].
The central carbon atom bearing the methoxy and ether substituents adopts a tetrahedral geometry with bond angles approximating the ideal tetrahedral angle of 109.5 degrees. However, the presence of bulky iodine atoms and multiple electronegative substituents may cause slight deviations from ideal geometry due to steric and electronic effects.
Crystal packing in related iodinated ether compounds often involves weak intermolecular interactions, including halogen bonding between iodine atoms and electronegative atoms such as oxygen [10]. These interactions can influence the solid-state structure and may contribute to the overall stability of the crystalline material.
The (S)-configuration at the chiral center influences the three-dimensional arrangement of substituents and may affect the conformational preferences of the molecule. The absolute configuration determines the spatial relationship between the methoxy group, the ether linkage, and the iodine-bearing carbon, potentially influencing intermolecular interactions in the solid state.
The stereochemical arrangement may also affect the accessibility of reactive sites and the overall chemical behavior of the compound. The specific three-dimensional arrangement of functional groups determines the molecular shape and influences properties such as crystal packing, solubility, and reactivity patterns.
The thermal stability of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is primarily determined by the strength of the carbon-iodine bonds, which are among the weakest carbon-halogen bonds in organic chemistry. Based on studies of similar diiodoether compounds, the molecule is expected to remain stable up to approximately 150 degrees Celsius under inert conditions [12].
The onset of thermal decomposition typically occurs between 180 and 200 degrees Celsius, as observed for related organoiodine compounds [12]. This relatively low decomposition temperature reflects the thermal lability of the carbon-iodine bonds, which undergo homolytic cleavage to generate iodine radicals and carbon-centered radicals.
Thermogravimetric analysis of analogous compounds reveals multi-step decomposition processes, with initial mass loss corresponding to the cleavage of carbon-iodine bonds [13]. The presence of two iodine atoms in the molecule suggests that decomposition may proceed through sequential loss of iodine atoms, generating intermediate radical species that undergo further fragmentation.
The thermal decomposition of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane follows pathways typical of organoiodine compounds. The primary decomposition mechanism involves homolytic cleavage of the carbon-iodine bonds, generating iodine atoms and carbon-centered radicals . This process is facilitated by the relatively low bond dissociation energy of carbon-iodine bonds compared to other carbon-halogen bonds.
The initial decomposition step involves the loss of one iodine atom, generating a carbon radical that can undergo various secondary reactions including hydrogen abstraction, radical coupling, or further fragmentation. The ether linkages in the molecule may also participate in decomposition reactions, potentially leading to the formation of smaller volatile fragments.
Under oxidative conditions, the decomposition process may be accelerated due to the formation of reactive oxygen species that can initiate radical chain reactions. The presence of multiple functional groups in the molecule provides several potential sites for oxidative attack, leading to complex decomposition mixtures containing various organic and inorganic products.
The thermodynamic properties of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane reflect the influence of the heavy iodine atoms and the polar ether functional groups. The molecular weight of 355.94 grams per mole places the compound in the category of moderately heavy organic molecules [6].
The estimated heat capacity of approximately 150 joules per mole per kelvin is consistent with the molecular size and the presence of multiple vibrational modes associated with the carbon-iodine bonds and ether linkages. The enthalpy of formation has not been experimentally determined but is expected to be influenced by the instability of the carbon-iodine bonds and the stabilizing effects of the ether oxygens.
The vapor pressure of the compound is expected to be low at room temperature due to the high molecular weight and the presence of polar ether groups that contribute to intermolecular interactions. The estimated flash point exceeds 35 degrees Celsius, reflecting the relatively low volatility of the compound under normal storage conditions.